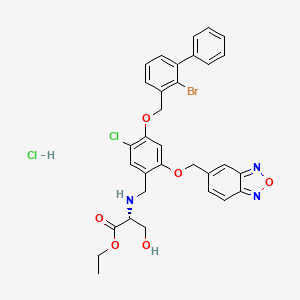![molecular formula C14H9Cl3 B11934507 1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PDM2 is a selective, high-affinity antagonist of the aryl hydrocarbon receptor.
准备方法
Synthetic Routes and Reaction Conditions
PDM2 is synthesized through a high-throughput screening method. The synthesis involves replacing the hydroxyl group of resveratrol with a chloride group, which significantly increases the affinity for the aryl hydrocarbon receptor while abolishing binding to the estrogen receptor .
Industrial Production Methods
The industrial production of PDM2 involves the use of advanced organic synthesis techniques. The compound is typically produced in solid form and can be stored at -20°C for up to three years .
化学反应分析
Types of Reactions
PDM2 undergoes various types of chemical reactions, including:
Oxidation: PDM2 can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: The replacement of functional groups in PDM2 is a common reaction, particularly the substitution of the hydroxyl group with a chloride group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Chlorinating agents like thionyl chloride are employed for the substitution reactions
Major Products
The major products formed from these reactions include various derivatives of PDM2, which have different affinities for the aryl hydrocarbon receptor and other molecular targets .
科学研究应用
PDM2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its role in modulating biological pathways involving the aryl hydrocarbon receptor.
Medicine: Explored for potential therapeutic applications in treating diseases related to the aryl hydrocarbon receptor.
Industry: Utilized in the development of new materials and chemical processes
作用机制
PDM2 exerts its effects by selectively binding to the aryl hydrocarbon receptor, thereby inhibiting its activity. This interaction prevents the receptor from activating downstream signaling pathways, which can modulate various biological processes .
相似化合物的比较
Similar Compounds
Resveratrol: A natural compound with a hydroxyl group that binds to both the aryl hydrocarbon receptor and the estrogen receptor.
Indole-3-carbinol: Another aryl hydrocarbon receptor agonist with different binding affinities and biological effects
Uniqueness of PDM2
PDM2 is unique due to its high selectivity and affinity for the aryl hydrocarbon receptor, combined with its lack of affinity for the estrogen receptor. This makes it a valuable tool for studying the specific effects of aryl hydrocarbon receptor antagonism without the confounding effects of estrogen receptor binding .
属性
分子式 |
C14H9Cl3 |
|---|---|
分子量 |
283.6 g/mol |
IUPAC 名称 |
1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1- |
InChI 键 |
JMYNPQVCVQVODQ-UPHRSURJSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)
![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)


![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)

![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)

![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)
